4-Allyloxybenzophenone
Overview
Description
4-Allyloxybenzophenone is an organic compound with the molecular formula C16H14O2. It is a derivative of benzophenone, where one of the phenyl groups is substituted with an allyloxy group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Allyloxybenzophenone can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzophenone+Allyl Bromide→this compound+HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Allyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-allyloxybenzoic acid.
Reduction: Formation of 4-allyloxybenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Allyloxybenzophenone has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as UV resistance.
Material Science: It is employed in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-allyloxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. This property makes it useful as a UV absorber in polymer matrices, where it helps to protect materials from UV-induced degradation. The molecular targets and pathways involved in its photochemical activity include the generation of reactive oxygen species and the subsequent initiation of polymerization or cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the allyloxy group, making it less reactive in certain applications.
4-Methoxybenzophenone: Contains a methoxy group instead of an allyloxy group, leading to different chemical reactivity.
4-Allyloxy-2-hydroxybenzophenone: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
4-Allyloxybenzophenone is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and properties. This makes it particularly valuable in applications requiring UV absorption and photochemical stability.
Properties
IUPAC Name |
phenyl-(4-prop-2-enoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGRLFEHAONPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292940 | |
Record name | 4-Allyloxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42403-77-0 | |
Record name | NSC86527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Allyloxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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